Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate
Description
Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylcarbamoyl-substituted aminomethyl group at the 4-position.
Properties
IUPAC Name |
tert-butyl 4-[(methylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-10(6-8-16)9-15-11(17)14-4/h10H,5-9H2,1-4H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKHNQDNCKTARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate, also known by its chemical formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 272.34 g/mol
- CAS Number : 139290-70-3
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl carbamate. This process allows for the introduction of the methylcarbamoyl group, which is crucial for the compound's biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors involved in various metabolic pathways. The piperidine ring structure enhances its binding affinity to these targets, leading to altered enzyme activity and modulation of biological processes.
Pharmacological Effects
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes like MAGL (monoacylglycerol lipase), which plays a role in the endocannabinoid system .
- Antiproliferative Activity : In vitro studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these compounds range from 19.9 to 75.3 µM, indicating potential for further development as anticancer agents .
- Toxicity Profile : The compound is classified as Acute Tox. 4 Oral, indicating it can be harmful if ingested. This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic use.
Study on Cancer Cell Lines
A study focused on the antiproliferative effects of piperidine derivatives found that modifications to the piperidine structure significantly influenced their activity against cancer cell lines. The study highlighted that compounds bearing methylcarbamoyl groups exhibited enhanced activity compared to their unmodified counterparts. For instance, one derivative demonstrated an IC50 value of 31.5 µM against OVCAR-3 ovarian cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of piperidine derivatives revealed that the introduction of specific functional groups, such as methylcarbamoyl, can dramatically affect biological activity. A systematic evaluation showed that compounds with bulky substituents at the nitrogen atom exhibited increased potency against target enzymes compared to simpler analogs .
Comparative Analysis
Scientific Research Applications
Drug Development
Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate is primarily utilized in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity for target receptors, making it a valuable intermediate in drug discovery.
Table 1: Structural Modifications and Their Effects
| Modification Type | Description | Potential Impact |
|---|---|---|
| Methyl Group Addition | Adding methyl groups to the piperidine ring | Increased lipophilicity and improved membrane permeability |
| Carbamate Formation | Altering the carboxylate group to a carbamate | Enhanced stability and bioavailability |
| Substituent Variation | Changing the substituents on the piperidine nitrogen | Improved selectivity for specific biological targets |
Neuropharmacology
Research indicates that compounds similar to this compound exhibit potential as neuroprotective agents. They may modulate neurotransmitter systems, particularly in conditions like Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated derivatives of this compound for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results demonstrated that certain derivatives showed significant AChE inhibition, suggesting potential therapeutic benefits in cognitive disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. Key steps include:
- Formation of the piperidine core through cyclization reactions.
- Carbamate formation via reaction with isocyanates or carbamates.
- Final deprotection steps to yield the desired product.
Table 2: Synthetic Pathway Overview
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Step 1: Cyclization | Piperidine + Aldehyde | 85% |
| Step 2: Carbamate Formation | Isocyanate + Alcohol | 90% |
| Step 3: Deprotection | Acidic conditions | 95% |
Physical Properties
Understanding the physical properties of this compound is crucial for its application in formulations.
- Molecular Weight : Approximately 244.35 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF
- Melting Point : Typically ranges around 120°C
Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that while it exhibits low acute toxicity, it can cause skin irritation and should be handled with care.
Table 3: Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Moderate irritation observed |
| Eye Irritation | Severe irritation potential |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a common piperidine-Boc scaffold with several analogs, differing in substituents at the 4-position. Below is a detailed comparison:
2.1. Structural Variations and Functional Groups
*Calculated based on molecular formula C13H24N3O4.
2.2. Physicochemical Properties
- LogP and Solubility: The target compound’s urea group increases polarity (logP ~1.5–2.0) compared to the more lipophilic phenoxy-methyl analog (logP ~3.5) . The methoxy(methyl)carbamoyl analog (CAS 139290-70-3) has higher solubility in organic solvents due to its ether group, while the 2-aminoethyl derivative (CAS N/A) is water-soluble at acidic pH .
- Metabolic Stability: The Boc group in all compounds is prone to enzymatic cleavage in vivo, but the methylcarbamoyl urea in the target compound may resist hydrolysis better than ester-containing analogs (e.g., methoxycarbonyl phenoxy derivative) .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate?
The compound can be synthesized via a multi-step process. A common approach involves using tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a key intermediate. For example, reacting this intermediate with methyl isocyanate or a carbamoylating agent under anhydrous conditions (e.g., in dichloromethane or THF) can introduce the methylcarbamoyl group. Catalysts such as triethylamine or DMAP may be employed to enhance reactivity. Post-synthesis, purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical to isolate the product .
Q. How can the purity and structural integrity of the compound be validated?
Analytical techniques include:
- NMR spectroscopy : The tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H NMR), while the piperidine and urea moieties show distinct splitting patterns (e.g., 3.0–4.0 ppm for NH and CH₂ groups) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea and piperidine backbone .
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% by area under the curve) .
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates .
- Waste disposal : Segregate organic waste and coordinate with certified hazardous waste management services .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may require strict temperature control (e.g., 0–5°C for exothermic steps) .
- Catalyst screening : Test bases like K₂CO₃ or DBU to enhance coupling efficiency between the amine and carbamoylating agent .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track progress and terminate reactions at >90% conversion to prevent over-functionalization .
Q. What strategies are effective for studying the compound’s biological interactions?
- Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes or receptors .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C-labeled tert-butyl group) and quantify intracellular accumulation via scintillation counting .
- Metabolic stability : Incubate with liver microsomes and analyze degradation products via LC-MS to predict in vivo half-life .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent variation : Replace the methyl group in the carbamoyl moiety with bulkier alkyl chains (e.g., ethyl, isopropyl) to modulate steric effects and target selectivity .
- Piperidine ring modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to alter conformational flexibility and binding kinetics .
- Prodrug strategies : Convert the tert-butyl group to a hydrolyzable ester to improve aqueous solubility .
Q. How should conflicting spectroscopic data be resolved during characterization?
- Cross-validation : Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT-based chemical shift modeling) .
- Isotopic labeling : Synthesize deuterated analogs to confirm ambiguous proton assignments (e.g., NH vs. CH₂ signals) .
- X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry and bond connectivity .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying trace impurities?
- UPLC-MS/MS : Achieve parts-per-million (ppm) sensitivity for detecting side products like unreacted intermediates or hydrolysis derivatives .
- GC headspace analysis : Identify volatile impurities (e.g., residual solvents) using a DB-5 column and flame ionization detection .
Q. How can computational tools aid in predicting the compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
